(1S,2R,3aR)-2-(2,5-dimethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound with a unique structure that combines benzoyl, dimethoxyphenyl, and pyrroloquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with an appropriate pyrroloquinoline precursor under acidic or basic conditions. This is followed by the introduction of the benzoyl group through Friedel-Crafts acylation. The final step involves the formation of the dicarbonitrile moiety through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure but differ in their functional groups and applications.
Benzoyl Derivatives: Compounds like benzoyl peroxide are structurally related but have different reactivity and uses.
Uniqueness
1-BENZOYL-2-(2,5-DIMETHOXYPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is unique due to its combination of benzoyl, dimethoxyphenyl, and pyrroloquinoline moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H23N3O3 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(1S,2R,3aR)-1-benzoyl-2-(2,5-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C29H23N3O3/c1-34-21-13-14-24(35-2)22(16-21)26-27(28(33)20-9-4-3-5-10-20)32-23-11-7-6-8-19(23)12-15-25(32)29(26,17-30)18-31/h3-16,25-27H,1-2H3/t25-,26-,27+/m1/s1 |
InChI Key |
OYNDJUQDHIVXHC-PFBJBMPXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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